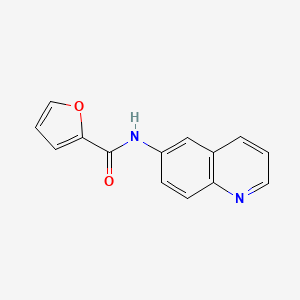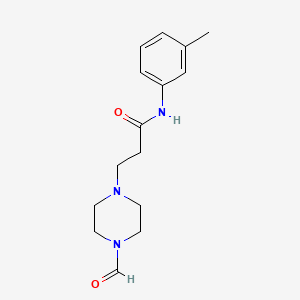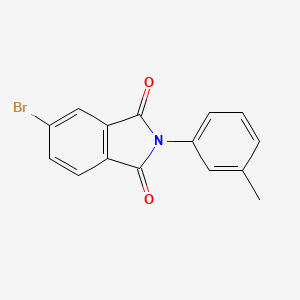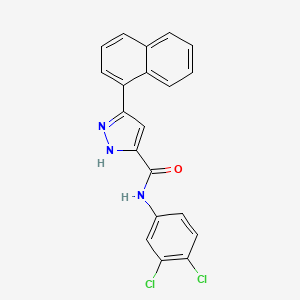![molecular formula C13H15Cl2NO4 B12494952 5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)
5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amide linkage. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes like COX-2.
Industry: Utilized in the production of herbicides and plant growth regulators .
作用機序
The mechanism of action of 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the COX-2 enzyme, leading to reduced inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.
Mecoprop (MCPP): A related compound used as a selective herbicide
Uniqueness
5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID is unique due to its specific amide linkage and pentanoic acid moiety, which confer distinct chemical properties and biological activities compared to other similar compounds .
特性
分子式 |
C13H15Cl2NO4 |
|---|---|
分子量 |
320.16 g/mol |
IUPAC名 |
5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c14-9-4-5-11(10(15)7-9)20-8-12(17)16-6-2-1-3-13(18)19/h4-5,7H,1-3,6,8H2,(H,16,17)(H,18,19) |
InChIキー |
KZRYIAGMDMXXMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)
![4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B12494891.png)

![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)

![methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494914.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12494921.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494924.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12494931.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B12494949.png)
